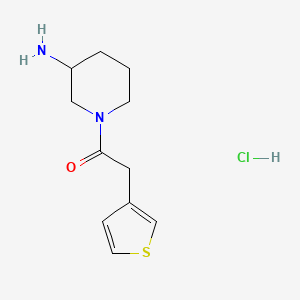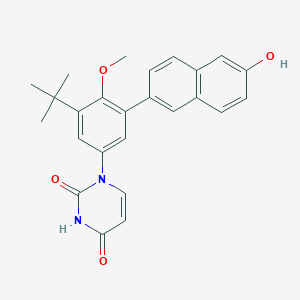
Heptanamide, 2,6-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanamide, 2,6-diamino- is an organic compound with the chemical formula C7H15N3OThis compound is characterized by the presence of two amino groups at the 2 and 6 positions on the heptanamide chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptanamide, 2,6-diamino- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . The reaction typically requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of heptanamide, 2,6-diamino- often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Heptanamide, 2,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Heptanamide, 2,6-diamino- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of coatings, paints, resins, and plastics.
Mécanisme D'action
The mechanism of action of heptanamide, 2,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes such as limonene-1,2-epoxide hydrolase, catalyzing the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This interaction highlights its role in biochemical pathways and its potential impact on metabolic processes.
Comparaison Avec Des Composés Similaires
Heptanamide: A simpler fatty amide with a single amide group.
Hexanamide: Another fatty amide with a shorter carbon chain.
Octanamide: A fatty amide with a longer carbon chain.
Uniqueness: Heptanamide, 2,6-diamino- is unique due to the presence of two amino groups at specific positions on the heptanamide chain. This structural feature imparts distinct chemical properties and reactivity compared to other fatty amides. Its dual amino groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
400051-35-6 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2,6-diaminoheptanamide |
InChI |
InChI=1S/C7H17N3O/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H2,10,11) |
Clé InChI |
PNAYFMXQUISUAE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C(=O)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)






